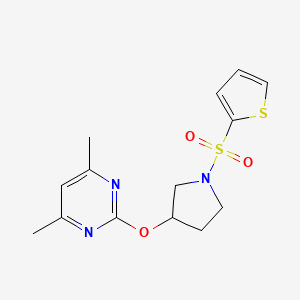

4,6-Dimethyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 4,6-Dimethyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine often involves the use of a pyrrolidine ring . This five-membered ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is part of a larger pyrimidine structure, which is a six-membered ring with two nitrogen atoms . The molecule also contains a thiophene group, which is a five-membered ring with one sulfur atom .Scientific Research Applications

Structural and Optical Exploration

- The pyrimidine ring, being significantly distributed in nature within DNA and RNA as nitrogenous bases, has attracted attention for its potential in medicine and NLO fields. A study investigated phenyl pyrimidine derivatives for their NLO properties, employing density functional theory (DFT) and time-dependent DFT (TDDFT) to analyze structural parameters, vibrational analysis, natural bonding orbital analysis, and photophysical properties. These derivatives demonstrated considerable NLO character, suggesting their suitability for optoelectronic applications (Hussain et al., 2020).

Crystal Structure Analysis

- The crystal structures of certain pyrimidine and aminopyrimidine derivatives have been analyzed, revealing their importance in biology and medicine due to their role in DNA. Studies on cation tautomerism and the behavior of these compounds in crystalline forms have provided insights into molecular recognition processes critical for pharmaceutical actions, highlighting the importance of hydrogen bonding in drug design (Rajam et al., 2017).

Insecticidal and Antibacterial Potential

- Research has also delved into the synthesis of pyrimidine linked pyrazole heterocyclics, exploring their insecticidal and antibacterial potential. These compounds have been synthesized through microwave irradiative cyclocondensation and evaluated against various insects and microorganisms, demonstrating their potential in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Synthesis and Chemical Reactions

- The synthesis and reactions of certain pyrimidine derivatives have been investigated for their potential in creating new chemical entities. For example, studies have explored the synthesis of thiazolo- and oxazolo[5,4-d]pyrimidines and pyrimidinylureas, leading to new compounds with possible chemical and pharmaceutical applications (Hurst et al., 1991).

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives, which this compound contains, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules, such as the pyrrolidine ring, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The presence of the pyrrolidine ring and its derivatives in bioactive molecules suggests that this compound may have significant biological activity .

Action Environment

It is known that the stability of such compounds can be influenced by factors such as temperature, ph, and exposure to light .

properties

IUPAC Name |

4,6-dimethyl-2-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c1-10-8-11(2)16-14(15-10)20-12-5-6-17(9-12)22(18,19)13-4-3-7-21-13/h3-4,7-8,12H,5-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXCHNYFYUGAQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2468077.png)

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2468081.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2468086.png)

![(4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2468091.png)

![N-(3-cyanothiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2468095.png)

![8-methoxy-3-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one](/img/structure/B2468098.png)

![6-[6-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2468099.png)